Ethyl 2-methyl-4-vinylbenzoate
Overview
Description
Ethyl 2-methyl-4-vinylbenzoate is an organic compound with the molecular formula C12H14O2 It is a derivative of benzoic acid, featuring an ethyl ester group, a methyl group, and a vinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-4-vinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-4-vinylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-4-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-methyl-4-vinylbenzoate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-vinylbenzoate depends on its application. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. The vinyl group participates in radical polymerization, while the ester group can influence the polymer’s physical properties.
Comparison with Similar Compounds
Methyl 4-vinylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Vinylbenzoic acid: Lacks the ester group, featuring a carboxylic acid group instead.
4-Vinylbenzyl chloride: Contains a benzyl chloride group instead of an ester group.
Uniqueness: Ethyl 2-methyl-4-vinylbenzoate is unique due to the presence of both the vinyl and ethyl ester groups, which confer distinct reactivity and properties compared to its analogs. This combination allows for versatile applications in polymer synthesis and materials science.
Properties
IUPAC Name |
ethyl 4-ethenyl-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-4-10-6-7-11(9(3)8-10)12(13)14-5-2/h4,6-8H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAOFOPLNYBDTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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